Methylsuccinic anhydride

Beschreibung

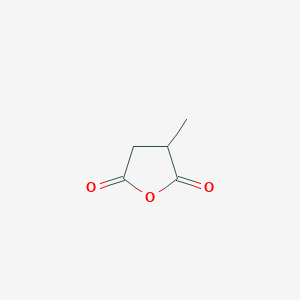

Methylsuccinic anhydride (MSA), or 3-methyldihydrofuran-2,5-dione (CAS 4100-80-5), is a cyclic anhydride derived from methylsuccinic acid. Its molecular formula is C₅H₆O₃, with a molecular weight of 114.10 g/mol . Structurally, it features a five-membered ring with a methyl substituent, which influences its reactivity and physical properties.

Eigenschaften

IUPAC Name |

3-methyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFATXMYLKPCSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871900 | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-80-5, 6973-20-2 | |

| Record name | Methylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrotartaric anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylsuccinic anhydride can be synthesized through the dehydration of methylsuccinic acid. One common method involves the use of a dehydrating agent such as acetyl chloride or phosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the anhydride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of citric acid or its derivatives. This process includes decarboxylation and dehydration steps, usually carried out in the presence of a metallic catalyst at elevated temperatures and pressures .

Analyse Chemischer Reaktionen

Hydrolysis to Methylsuccinic Acid

Methylsuccinic anhydride undergoes hydrolysis in aqueous media to regenerate methylsuccinic acid. This reaction is both pH- and temperature-dependent:

-

Conditions :

-

Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by ring opening.

Example :

| Reactant | Solvent | Temperature | Time | Product (Yield) | Source |

|---|---|---|---|---|---|

| This compound | H₂O | 25°C | 24 h | Methylsuccinic acid (95%) |

Esterification with Alcohols

Reaction with alcohols produces mono- or diesters, depending on stoichiometry and reaction time. Primary alcohols react more efficiently than secondary or tertiary alcohols due to steric hindrance .

Key Observations :

-

Catalysts : Acid catalysts (e.g., H₂SO₄) accelerate esterification.

-

Solvents : Non-polar solvents (e.g., toluene) improve yields by removing water via azeotropic distillation.

Example :

| Alcohol | Catalyst | Temperature | Time | Product (Yield) | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 6 h | Monomethyl ester (88%) | |

| Ethanol | None | Reflux | 12 h | Diethyl ester (72%) |

Acylation Reactions

This compound serves as an acylating agent in Friedel-Crafts reactions, introducing acyl groups into aromatic systems. Its reactivity is moderated compared to succinic anhydride due to the methyl group’s electron-donating effect .

Case Study : Acylation of benzene:

| Conditions | Catalyst | Product (Yield) | Source |

|---|---|---|---|

| AlCl₃, 80°C, 4 h | AlCl₃ | Phenyl methylsuccinate (65%) |

Dehydration and Cyclization

Under elevated temperatures (150–230°C) with dehydration catalysts, this compound can undergo further cyclization or participate in polymer formation .

Catalysts and Yields :

| Catalyst | Temperature | Product (Yield) | Source |

|---|---|---|---|

| CaSO₄ | 200°C | Oligomers (55%) | |

| MgCl₂ (Lewis acid) | 40°C | Cross-linked polyesters |

Comparative Reactivity with Related Anhydrides

The methyl group in this compound alters reactivity compared to succinic and itaconic anhydrides:

| Property | This compound | Succinic Anhydride | Itaconic Anhydride |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Fast | Slow |

| Esterification Yield | 72–88% | 85–95% | 60–75% |

| Acylation Efficiency | High (steric hindrance) | Very High | Moderate |

| Thermal Stability | Stable up to 230°C | Stable up to 180°C | Decomposes at 150°C |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Polymer Production

Methylsuccinic anhydride is primarily utilized as a building block in the synthesis of polyamides and polyesters. The introduction of branched bifunctional carboxylic acids like methylsuccinic acid into polymer chains allows for improved tunability of physical properties such as biodegradability and thermal stability. For instance, Chae et al. demonstrated that incorporating methylsuccinic acid into poly(butylenesuccinic acid) enhances its crystallization rate and lowers its melting temperature, making it suitable for various applications in biodegradable materials .

Resins and Coatings

In industrial applications, MSA is employed in the production of resins, coatings, and adhesives. Its high reactivity facilitates the formation of durable cross-linked structures that are crucial in developing high-performance materials. The use of MSA in these formulations can lead to improved adhesion properties and resistance to environmental degradation.

Biological Applications

Modification of Biomolecules

this compound is also used in biological research for modifying biomolecules. Its ability to react with various functional groups allows for the development of novel biomaterials and drug delivery systems. For example, MSA can be utilized to create conjugates with proteins or nucleic acids, enhancing their stability and functionality in therapeutic applications.

Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceutical compounds. Its reactive nature enables the formation of complex molecules that are essential in drug development processes.

Case Studies

Production Methods

The production of this compound typically involves the decarboxylation and catalytic hydrogenation of citric acid or its derivatives. Recent advancements have highlighted efficient methods that yield high purity levels under controlled conditions. For instance, a novel method using palladium catalysts has demonstrated yields exceeding 85% for methylsuccinic acid, which can subsequently be converted to its anhydride form through dehydration processes .

Wirkmechanismus

The mechanism of action of methylsuccinic anhydride involves its reactivity as an anhydride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. The molecular targets and pathways involved in these reactions are primarily based on the electrophilic nature of the anhydride group, which facilitates nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Hydrolysis and Esterification

- Hydrolysis : MSA hydrolyzes moderately (95% yield in 24 hours at 25°C), slower than succinic anhydride (fast) but faster than itaconic anhydride (slow) .

- Esterification: MSA yields 72–88% monoesters with alcohols, slightly lower than succinic anhydride (85–95%) due to steric hindrance .

Acylation Reactions

- Friedel-Crafts Acylation : MSA’s methyl group directs electrophilic substitution to less hindered positions (e.g., 2-position in naphthalene vs. 1-position for succinic anhydride) .

- Efficiency : MSA exhibits high acylation efficiency (65% yield with benzene) but lower than succinic anhydride (very high) due to steric effects .

Thermal Stability

MSA is stable up to 230°C , outperforming succinic (180°C) and itaconic anhydrides (150°C) .

Application-Specific Behavior

Key Research Findings

Stereochemical Control : MSA synthesized via β-lactone carbonylation retains enantiopurity, enabling chiral drug intermediates .

Environmental Impact : MSA is biodegradable, with microbial degradation observed within 30 days .

Thermal Advantages : MSA’s stability at high temperatures (230°C) makes it suitable for high-performance polymers .

Biologische Aktivität

Methylsuccinic anhydride (MSA) is a cyclic anhydride derived from methylsuccinic acid, characterized by its significant reactivity and potential biological applications. This article explores the biological activity of MSA, highlighting its synthesis, metabolic implications, and relevant case studies.

This compound can be synthesized through various methods, primarily by the dehydration of methylsuccinic acid. Key synthesis routes include:

- Catalytic Dehydration : Methylsuccinic acid is dehydrated using catalysts such as alkaline earth metal hydroxides at temperatures ranging from 150 to 230°C .

- Lewis Acid Catalysis : The reaction can also occur at milder temperatures (around 40°C) using dialkyl dicarbonates in the presence of Lewis acid catalysts like magnesium chloride .

Metabolic Role

Methylsuccinic acid, the precursor to MSA, is a normal metabolite found in human fluids. Elevated levels of methylsuccinic acid are associated with several metabolic disorders, including:

- Ethylmalonic Encephalopathy : A rare genetic disorder characterized by neuromotor delays and metabolic disturbances, where increased urinary levels of methylsuccinic acid are notable .

- Isovaleric Acidemia : An inborn error of metabolism affecting leucine degradation, linked with abnormal methylsuccinic acid levels.

The biological significance of MSA is underscored by its involvement in metabolic pathways and its potential as a biomarker for certain conditions.

Toxicological Studies

Research indicates that exposure to MSA can lead to various toxicological effects. For instance:

- In animal studies, elevated levels of methylsuccinic acid were observed under conditions of D-serine-induced nephrotoxicity, suggesting a link between MSA metabolism and renal function .

- The compound's reactivity raises concerns regarding its potential cytotoxic effects, which necessitate further investigation into its safety profile.

Case Study 1: this compound in Drug Development

A study investigated the use of MSA as a building block for synthesizing novel cyclic esters. Researchers found that incorporating MSA into drug formulations could enhance bioavailability and therapeutic efficacy due to its favorable solubility properties .

| Study Aspect | Details |

|---|---|

| Objective | To evaluate the pharmacological potential of MSA derivatives |

| Methodology | Synthesis of cyclic esters using MSA; in vitro assays for bioactivity |

| Findings | Enhanced solubility and bioactivity compared to traditional compounds |

Case Study 2: Environmental Impact and Biodegradation

Another study focused on the environmental implications of MSA. Researchers assessed its biodegradability and found that MSA undergoes microbial degradation, indicating its potential as an environmentally friendly chemical alternative in industrial applications .

| Study Aspect | Details |

|---|---|

| Objective | To assess the biodegradability of MSA |

| Methodology | Microbial assays in controlled environments |

| Findings | Significant degradation observed within 30 days; implications for waste management |

Q & A

Q. What are the established synthetic routes for methylsuccinic anhydride, and how do reaction conditions influence yield?

this compound can be synthesized via catalytic carbonylation of β-lactones using a well-defined aluminum/cobalt catalyst system. For example, (R)-β-butyrolactone undergoes carbonylation at 200 psi CO pressure to yield (S)-methylsuccinic anhydride with 43% overall yield over three steps . Key factors include CO pressure, catalyst loading, and temperature, which affect both reaction rate and stereochemical outcomes. The stereoinversion observed during carbonylation suggests nucleophilic attack by [Co(CO)₄]⁻ on the β-carbon of the lactone, followed by CO insertion .

Q. How does this compound differ from succinic anhydride in substitution reactions, and what methodological considerations apply?

this compound introduces a methyl group into the 2-position of target molecules, whereas succinic anhydride lacks this substituent. In Friedel-Crafts acylations, the methyl group directs electrophilic attack to the less sterically hindered carbonyl carbon, enabling regioselective synthesis of substituted compounds. For example, ethanol treatment of this compound produces monoester isomers (3 and 4), though separation via distillation or gas chromatography is challenging . Alternative methods like Stobbe condensation or dianion alkylation are recommended for obtaining pure monoesters .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is commonly used, leveraging linear ranges of 0.5–50 µg/mL and detection limits (LOD) as low as 0.15 µg/mL. Calibration curves (e.g., y = 31.24x + 1.05, R² = 0.999) ensure precision in quantifying this compound in plant extracts or reaction mixtures .

Advanced Research Questions

Q. How does the stereochemistry of β-lactone precursors influence the configuration of this compound?

Stereochemical fidelity is maintained via a mechanism involving nucleophilic attack on the β-lactone’s β-carbon. For example, (R)-β-butyrolactone yields (S)-methylsuccinic anhydride with complete stereoinversion, while cis-2,3-dimethyl-β-propiolactone produces trans-2,3-dithis compound exclusively. Computational studies (MP2/6-31G*) support a pathway where CO insertion follows Co(CO)₄⁻ attack, preserving stereochemical outcomes .

Q. What thermodynamic data inform the stability and reactivity of this compound?

Experimental standard molar enthalpies of formation (ΔfHm) for this compound are critical for predicting reactivity. Comparative data show:

Q. How do side reactions like polyester formation occur during catalytic carbonylation, and how can they be mitigated?

Using heterogeneous catalysts like Co(CO)₄⊂MIL-101(Cr) at 80°C under 15 bar CO, β-butyrolactone carbonylation yields this compound but also poly(3-hydroxybutyrate) due to competing ring-opening polymerization. Optimizing CO pressure (>200 psi) and reducing reaction time (<24 hours) suppress polyester formation by favoring anhydride cyclization over chain propagation .

Q. What role does this compound play in byproduct formation during oxidative dehydrogenation of lactic acid?

In MoO₃/TiO₂-catalyzed systems, this compound forms via condensation and decarboxylation of pyruvic acid (PyA). Byproduct yields correlate with TiO₂ content, suggesting TiO₂-active sites promote side reactions. Strategies to minimize byproducts include lowering TiO₂ loading or using MoO₃-rich catalysts (e.g., MT1) to achieve >90% PyA selectivity .

Q. How do computational methods (DFT, MP2) predict the proton affinity and gas-phase reactivity of this compound?

this compound exhibits a proton affinity (PA) of 807 ± 1 kJ/mol, intermediate between succinic (797 kJ/mol) and glutaric anhydrides (816 kJ/mol). Density functional theory (B3LYP/6-31G*) calculations reveal that the methyl group stabilizes the protonated form via weak inductive effects, enhancing reactivity in electrophilic substitutions .

Q. Methodological Notes

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration .

- Byproduct Identification : Employ GC-MS or NMR to distinguish this compound from polyesters or citraconic anhydride .

- Thermodynamic Modeling : Apply Benson group-additivity or Gani’s method to estimate ΔfHm, with deviations <12 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.